molecular formula C24H28N4O3 B8768226 Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-[4-[(1-cyclobutyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-

Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-[4-[(1-cyclobutyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-

Cat. No. B8768226
M. Wt: 420.5 g/mol
InChI Key: FJPDUNSHNPHJFS-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

The entitled compound was obtained according to the method of Example 15 but starting from 3-amino-2-methoxyisonicotinic acid, methylamine and 4-[(1-cyclobutyl-4-piperidinyl)oxy]benzaldehyde. The obtained compound was recrystallized from ethyl acetate-heptane to give a colorless tabular crystal (m.p. 178.0-180.2° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-[(1-cyclobutyl-4-piperidinyl)oxy]benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:13][NH2:14].[CH:15]1([N:19]2[CH2:24][CH2:23][CH:22]([O:25][C:26]3[CH:33]=[CH:32][C:29]([CH:30]=O)=[CH:28][CH:27]=3)[CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16]1>>[CH:15]1([N:19]2[CH2:24][CH2:23][CH:22]([O:25][C:26]3[CH:33]=[CH:32][C:29]([C:30]4[N:14]([CH3:13])[C:4](=[O:6])[C:3]5[CH:7]=[CH:8][N:9]=[C:10]([O:11][CH3:12])[C:2]=5[N:1]=4)=[CH:28][CH:27]=3)[CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CN=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
4-[(1-cyclobutyl-4-piperidinyl)oxy]benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)N1CCC(CC1)OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was obtained
CUSTOM
Type
CUSTOM
Details
The obtained compound was recrystallized from ethyl acetate-heptane

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)N1CCC(CC1)OC1=CC=C(C=C1)C=1N(C(C2=C(N1)C(=NC=C2)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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